LY411575 - 209984-57-6

LY411575

Catalog Number: EVT-274099
CAS Number: 209984-57-6
Molecular Formula: C26H23F2N3O4
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY411575 is a synthetic organic compound classified as a dibenzazepinone derivative. It functions as a potent, non-selective inhibitor of γ-secretase, a multi-subunit protease complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [] Its role in scientific research primarily revolves around its ability to modulate signaling pathways crucial for cellular processes, including proliferation, differentiation, and apoptosis, by interfering with γ-secretase activity. [] This makes it a valuable tool in investigating the role of γ-secretase and its substrates in various biological processes and disease models.

Future Directions
  • Development of selective γ-secretase modulators: While LY411575 effectively inhibits γ-secretase, its non-selective nature leads to undesirable side effects due to Notch inhibition. Future research could focus on developing more selective inhibitors that target specific γ-secretase substrates, such as APP, while sparing Notch. []
  • Exploring the potential of combination therapies: Combining LY411575 with other therapeutic agents, such as quinacrine in prion disease, could provide synergistic benefits and enhance treatment efficacy. []
  • Developing targeted drug delivery systems: Nanoparticle-based delivery systems functionalized with antibodies, as proposed for TNBC treatment, could improve the bioavailability and targeting of LY411575, mitigating its side effects and enhancing its therapeutic potential. []

N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-Butyl Ester (DAPT)

    Compound Description: DAPT is another potent γ-secretase inhibitor, often used in research alongside LY411575 to study the effects of γ-secretase inhibition. DAPT acts by binding to the active site of γ-secretase and preventing the cleavage of amyloid precursor protein (APP). []

    Relevance: Like LY411575, DAPT is a γ-secretase inhibitor and has been shown to potently and completely inhibit Aβ(1-40), Aβ(1-42), and Aβ(1-38) in the absence of cytotoxicity. []

CHF5074

    Compound Description: CHF5074 is a γ-secretase modulating agent. []

    Relevance: Similar to LY411575, CHF5074 has shown neuroprotective effects in rats following traumatic brain injury, attenuating neurotrauma and neurogenic acute lung injury. []

Sulindac Sulfide

    Compound Description: Sulindac sulfide is a nonsteroidal anti-inflammatory drug (NSAID) with reported selective γ-secretase modulating properties. [, ]

Flurbiprofen

    Compound Description: Flurbiprofen is another NSAID that has been studied for its Aβ42-lowering effects. []

    Relevance: While both flurbiprofen and LY411575 have been examined for their impact on Aβ, research indicates that flurbiprofen primarily and nonselectively reduces Aβ(1-40) and Aβ(1-42), demonstrating a less specific action compared to LY411575. []

Ibuprofen

    Compound Description: Ibuprofen is a widely used NSAID, investigated for its potential to modulate γ-secretase activity. []

    Relevance: Unlike LY411575, ibuprofen did not show significant effects on Aβ levels in studies. []

(S),(S)-1

    Compound Description: (S),(S)-1 is a malonamide analog of LY411575, exhibiting potent γ-secretase inhibitory activity in vitro. []

    Relevance: As a structural analog of LY411575, (S),(S)-1 demonstrates the importance of the dibenzazepinone core and stereochemistry for γ-secretase inhibition, even though it had disappointing activity in a mouse model of Alzheimer's disease. []

(R/S),(S)-13

    Compound Description: (R/S),(S)-13 is an analog of (S),(S)-1 with improved metabolic stability. []

    Relevance: Developed by modifying (S),(S)-1, (R/S),(S)-13 represents an effort to enhance the in vivo properties of LY411575 analogs. []

Compound 14 (Carbamate Analogue)

    Compound Description: Compound 14 is a carbamate analog of (R/S),(S)-13 designed to further optimize the molecular properties of LY411575-derived γ-secretase inhibitors. []

    Relevance: This compound highlights the ongoing efforts to refine the structure of LY411575 for improved pharmacological profiles. []

Compound E

    Compound Description: Compound E is a caprolactam-derived dipeptidic γ-secretase inhibitor. []

    Relevance: Like LY411575, Compound E targets the N-terminal fragment of presenilin 1 within the γ-secretase complex and also directly targets signal peptide peptidase. [] This suggests that both compounds share a similar mechanism of action and target specificity.

Source and Classification

LY-411575 is classified as a small molecule γ-secretase inhibitor. It is derived from a series of synthetic compounds designed to modulate the activity of gamma-secretase, which is composed of multiple subunits, including presenilin, nicastrin, anterior pharynx-defective 1, and PEN-2. The compound's ability to inhibit this enzyme makes it a valuable tool in both research and therapeutic contexts, particularly concerning neurodegenerative diseases and certain cancers where Notch signaling is implicated .

Synthesis Analysis

The synthesis of LY-411575 has been optimized to enhance yield and purity. The process involves several key steps:

Molecular Structure Analysis

The molecular structure of LY-411575 can be summarized as follows:

  • Chemical Formula: C20_{20}H22_{22}F2_{2}N2_{2}O2_{2}
  • Molecular Weight: 364.4 g/mol
  • Key Functional Groups: The structure features a lactam ring and multiple aromatic rings, contributing to its biological activity.
  • 3D Structure: The spatial arrangement of atoms in LY-411575 allows it to effectively interact with the active site of gamma-secretase, inhibiting its function.

X-ray crystallography and NMR spectroscopy have been used to confirm the structural integrity and stereochemistry of the compound .

Chemical Reactions Analysis

LY-411575 participates in several chemical reactions primarily related to its inhibition of gamma-secretase activity:

  1. Inhibition Mechanism: The compound binds to the active site of gamma-secretase, preventing substrate cleavage. This interaction is characterized by high affinity, with an IC50 value reported at approximately 0.078 nM in membrane assays .
  2. Biological Implications: Inhibition leads to reduced production of amyloid-beta peptides from amyloid precursor protein, which is crucial in Alzheimer's disease pathology .
  3. Notch Signaling: LY-411575 also inhibits Notch signaling pathways, affecting cell differentiation and proliferation in various biological contexts, including cancer .
Mechanism of Action

The mechanism by which LY-411575 exerts its effects involves direct inhibition of gamma-secretase activity:

  1. Binding Affinity: The compound binds to presenilin within the gamma-secretase complex, blocking its enzymatic activity.
  2. Reduction in Amyloid Production: By inhibiting gamma-secretase, LY-411575 decreases the cleavage of amyloid precursor protein, leading to lower levels of amyloid-beta peptides in both brain and plasma samples from treated animals .
  3. Impact on Notch Pathway: Inhibition also extends to Notch signaling pathways, which are crucial for various developmental processes; this results in altered cell fate decisions and apoptosis in certain cell types .
Physical and Chemical Properties Analysis

The physical and chemical properties of LY-411575 include:

These properties are crucial for optimizing formulations for both in vitro and in vivo studies .

Applications

LY-411575 has several notable applications:

  1. Alzheimer's Disease Research: Its primary application lies in studying Alzheimer's disease mechanisms by inhibiting amyloid-beta production.
  2. Cancer Research: The compound's effects on Notch signaling make it relevant for investigating therapies for cancers such as leukemia and solid tumors .
  3. Stem Cell Biology: Recent studies have shown that LY-411575 can modulate osteoblastic differentiation in stem cells, indicating potential applications in regenerative medicine .
  4. Therapeutic Development: Ongoing research aims to refine LY-411575 or develop derivatives that may enhance potency or reduce side effects associated with gamma-secretase inhibition.
Introduction to LY-411575 in Alzheimer’s Disease Research

Historical Context of γ-Secretase Inhibition in Amyloid-β Pathology

The amyloid cascade hypothesis, established in the early 1990s, posits that accumulation of amyloid-β (Aβ) peptides—particularly neurotoxic Aβ42 oligomers—is the primary driver of Alzheimer’s disease (AD) pathology. This hypothesis catalyzed drug discovery efforts targeting γ-secretase, the enzyme complex responsible for the final proteolytic cleavage of amyloid precursor protein (APP) that liberates Aβ peptides [1]. Early pharmacological strategies aimed for complete inhibition of γ-secretase to block Aβ generation. Semagacestat became the first γ-secretase inhibitor to advance to Phase III clinical trials, demonstrating robust reduction of plasma and cerebrospinal fluid Aβ40/Aβ42 levels in humans. However, it failed to improve cognition and caused dose-limiting toxicities attributed to non-selective inhibition [1] [5]. This setback highlighted a critical paradox: while transgenic mouse models showed that γ-secretase inhibitors prevented new plaque deposition when administered prophylactically, they exhibited minimal efficacy against existing plaques. Longitudinal in vivo multiphoton microscopy studies in aged APP/PS1 mice revealed that LY-411575 (5 mg/kg/day for 3 weeks) significantly reduced soluble Aβ but failed to shrink established congophilic plaques or reverse plaque-associated neuritic dystrophies [8]. This temporal dichotomy underscored a fundamental limitation—Aβ suppression alone may be insufficient to resolve accumulated pathology in symptomatic AD—and redirected therapeutic focus toward preventive strategies or combination approaches with amyloid-clearing agents [8].

Table 1: Evolution of γ-Secretase Inhibitors in Alzheimer’s Disease Research

CompoundChemical ClassDevelopment StageKey Aβ ReductionNotch-Related Toxicity
SemagacestatDipeptidic analogPhase III (discontinued)Plasma, CSF, brain Aβ40/42 [1]Severe (gastrointestinal, immune)
LY-411575Benzimidazole derivativePreclinicalBrain Aβ40 ED50: 0.6 mg/kg [2]Moderate (dose-dependent)
ELN475516APP-selective modulatorPreclinicalBrain Aβ: 33% (low dose) [9]Minimal

LY-411575 as a Prototypical γ-Secretase Inhibitor: Discovery and Early Applications

LY-411575 emerged in the early 2000s as a potent, brain-penetrant γ-secretase inhibitor with sub-nanomolar efficacy. Its chemical structure (C₂₆H₂₃F₂N₃O₄; MW 479.48) features a 3,5-difluorophenyl moiety critical for active-site binding and a dibenzazepine core enabling hydrophobic interactions within the γ-secretase substrate-binding pocket [7] [10]. Biochemical characterization revealed exceptional potency:

  • Membrane-based assay: IC₅₀ = 0.078 nM for Aβ40 suppression
  • Cellular assay: IC₅₀ = 0.082–0.135 nM for Aβ40/Aβ42 reduction in HEK293/CHO cells overexpressing APP751 [7] [10]

LY-411575’s utility extended beyond Aβ modulation. It became a prototypical tool compound for probing γ-secretase biology due to its ability to:

  • Displace active-site directed inhibitors: Competitively binds presenilin aspartyl residues (D257/D385) in the catalytic subunit [5].
  • Inhibit multiple substrates: Reduces processing of APP and Notch (Notch S3 cleavage IC₅₀ = 0.39 nM) [10].
  • Achieve rapid in vivo efficacy: A single 10 mg/kg oral dose reduced brain Aβ40/Aβ42 by >50% within 3 hours in transgenic TgCRND8 mice [2]. Its effects were dose-dependent and reversible, enabling flexible experimental designs in disease models [8].

Table 2: In Vitro Potency Profile of LY-411575

Assay SystemSubstrateIC₅₀/EC₅₀Biological Readout
HEK293 cellsAPP6950.08 nMReduction in Aβ levels (Western blot) [10]
CHO cells (APP751 overexpression)Aβ400.114 nMElectrochemiluminescence assay [7]
CHO cells (APP751 overexpression)Aβ420.135 nMElectrochemiluminescence assay [7]
HEK293 cellsNotch S3 cleavage0.39 nMNICD detection (luciferase reporter) [10]

Mechanistic Rationale for Targeting APP Processing Over Notch Signaling

The therapeutic failure of pan-γ-secretase inhibitors like semagacestat stemmed from their non-discriminatory inhibition of >70 type-I transmembrane protein substrates processed by γ-secretase. Among these, Notch signaling proved particularly vulnerable. The γ-secretase complex cleaves Notch receptors following ligand engagement, releasing the Notch intracellular domain (NICD), which translocates to the nucleus to regulate genes critical for cell differentiation, immune function, and gut homeostasis [3] [5]. LY-411575’s potent inhibition of Notch proteolysis (IC₅₀ = 0.39 nM) provided mechanistic insights into substrate-specific toxicities:

  • Lymphocyte development: 15-day treatment in C57BL/6 mice caused thymic atrophy (40–60% weight loss) and arrested T-cell differentiation at the CD4⁻CD8⁻CD44⁺CD25⁺ precursor stage by blocking Notch1 cleavage [2].
  • Intestinal morphology: Doses >3 mg/kg induced goblet cell hyperplasia and crypt hypertrophy in mice, phenocopying Notch1 knockout models [2] [6].
  • Bone homeostasis: Inhibited osteoblast differentiation in human bone marrow mesenchymal stem cells (hBMSCs) by suppressing Notch3 processing, evidenced by reduced alkaline phosphatase activity and mineralization [3].

These effects underscored a fundamental biological constraint: Notch sparing is essential for viable AD therapeutics. Structural studies revealed that while APP and Notch share overlapping docking sites within γ-secretase, their transmembrane domains engage distinct subsites. APP selectivity became achievable through:

  • Substrate-stabilizing inhibitors: Compounds like ELN475516 bind γ-secretase only when APP fragment C99 is engaged, showing 75–120-fold selectivity for APP over Notch [9].
  • Modulators versus inhibitors: Agents that alter γ-secretase cleavage specificity (e.g., reducing Aβ42 while sparing Aβ40/NICD) [1] [5].

Table 3: Substrate-Specific Consequences of γ-Secretase Inhibition

Physiological ProcessKey SubstrateLY-411575 EffectBiological Consequence
AmyloidogenesisAPP-C99Aβ40/42 reduction (ED₅₀: 0.6 mg/kg) [2]Potential attenuation of plaque deposition
LymphopoiesisNotch1Thymic atrophy, blocked T-cell maturation [2]Immunosuppression
Intestinal renewalNotch1/2Goblet cell hyperplasia [2]Mucus overproduction, malabsorption
Osteoblast differentiationNotch3Reduced mineralization [3]Impaired bone formation

LY-411575 thus epitomizes both the promise and pitfalls of first-generation γ-secretase inhibitors—unparalleled efficacy against Aβ production, offset by on-target toxicity from collateral Notch suppression. Its legacy persists in the ongoing quest for substrate-selective modulators that dissociate Aβ suppression from Notch disruption [4] [9].

Properties

CAS Number

209984-57-6

Product Name

LY-411575

IUPAC Name

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1

InChI Key

ULSSJYNJIZWPSB-CVRXJBIPSA-N

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Solubility

Soluble in DMSO

Synonyms

LY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.